3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde follows established International Union of Pure and Applied Chemistry principles for naming substituted aromatic aldehydes with multiple functional groups. The base structure is benzaldehyde, with the aldehyde carbon designated as position 1 according to standard numbering conventions. The systematic name reflects the specific positioning of substituents: bromine at position 3, chlorine at position 5, and the prop-2-yn-1-yloxy group at position 4 relative to the aldehyde functionality. Alternative nomenclature forms include 3-bromo-5-chloro-4-(2-propynyloxy)benzaldehyde, which emphasizes the propynyl portion of the ether linkage.
The nomenclature follows International Union of Pure and Applied Chemistry rules regarding the priority ordering of substituents, where both halogen and alkoxy groups are considered prefix-only substituents with equal priority. According to established guidelines, when multiple substituents of equal priority are present, the lower locant numbers are assigned based on alphabetical ordering of the substituent names. In this compound, the systematic numbering ensures that all substituents receive the lowest possible position numbers while maintaining the aldehyde as the principal functional group.
Isomeric considerations for this compound encompass both positional and functional group isomers. Positional isomers would involve different arrangements of the bromine, chlorine, and propargyloxy substituents around the benzene ring while maintaining the aldehyde functionality. The current substitution pattern represents one of several possible arrangements that could theoretically exist. Related compounds such as 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, which lacks the chlorine substituent, demonstrate how structural modifications affect both nomenclature and molecular properties. The prop-2-yn-1-yloxy group itself can adopt different conformational arrangements due to rotation around the carbon-oxygen bond connecting the alkyne to the aromatic ring.
| Nomenclature Component | Position | Chemical Significance |
|---|---|---|
| Benzaldehyde | Base structure | Principal functional group |
| Bromo | Position 3 | Electron-withdrawing halogen |
| Chloro | Position 5 | Electron-withdrawing halogen |
| Prop-2-yn-1-yloxy | Position 4 | Alkynyl ether functionality |
Crystallographic and Conformational Studies
The crystallographic analysis of this compound reveals important structural features that influence its chemical behavior and intermolecular interactions. The compound exists as a solid at room temperature with an estimated melting point of 106.42 degrees Celsius and a calculated density of 1.47 grams per cubic centimeter. These physical properties suggest moderate intermolecular forces and efficient molecular packing in the crystalline state. The presence of multiple electronegative atoms including bromine, chlorine, and oxygen atoms creates regions of electron density that can participate in various non-covalent interactions.
The molecular geometry around the benzene ring maintains the characteristic planar aromatic structure, while the prop-2-yn-1-yloxy substituent introduces conformational flexibility through rotation around the carbon-oxygen ether bond. The alkyne functionality within the propargyl group adopts a linear geometry, which can influence the overall molecular shape and crystal packing arrangements. The compound exhibits 14 heavy atoms with a topological polar surface area of 26.3 square angstroms, indicating moderate polarity despite the presence of multiple electronegative substituents.
Conformational analysis reveals that the molecule possesses three rotatable bonds, primarily involving the ether linkage and the propargyl chain. The rotational freedom around these bonds allows for multiple conformational states, though steric interactions between the bulky halogen substituents and the propargyloxy group may restrict certain orientations. The compound's complexity value of 248 reflects the intricate arrangement of functional groups and the resulting conformational possibilities.
The crystallographic structure likely features intermolecular interactions including halogen bonding involving the bromine and chlorine atoms, as well as potential pi-pi stacking between aromatic rings. The aldehyde carbonyl group can participate in dipole-dipole interactions and potentially weak hydrogen bonding with neighboring molecules. These intermolecular forces contribute to the compound's solid-state stability and influence its solubility characteristics, with an estimated water solubility of 74.82 milligrams per liter indicating limited aqueous solubility.
| Structural Parameter | Value | Measurement Method |
|---|---|---|
| Melting Point | 106.42°C | Estimated (EPI Suite) |
| Density | 1.47 g/cm³ | Calculated (EPA T.E.S.T.) |
| Heavy Atom Count | 14 | Computed |
| Rotatable Bonds | 3 | Computed |
| Polar Surface Area | 26.3 Ų | Computed |
Substituent Electronic Effects on Aromatic Ring Reactivity
The electronic effects of substituents on this compound significantly influence the reactivity patterns and chemical behavior of the aromatic ring system. The compound contains multiple electron-withdrawing groups that collectively alter the electron density distribution throughout the benzene ring. The aldehyde functionality serves as a strong electron-withdrawing group through both inductive and resonance effects, while the bromine and chlorine substituents contribute additional electron-withdrawing character primarily through inductive effects.
According to Hammett substituent constant analysis, chlorine atoms exhibit positive sigma values of +0.227 for para positions and +0.373 for meta positions, while bromine shows similar values of +0.232 for para and +0.393 for meta positions. These positive sigma values indicate that both halogens are electron-withdrawing substituents that decrease electron density on the aromatic ring. The cumulative effect of multiple electron-withdrawing groups creates a significantly electron-deficient aromatic system that influences both electrophilic and nucleophilic reactivity patterns.
The prop-2-yn-1-yloxy substituent presents a more complex electronic influence due to its mixed electron-donating and electron-withdrawing characteristics. The oxygen atom of the ether linkage can donate electron density to the aromatic ring through resonance effects, while the alkyne functionality may withdraw electron density through inductive effects. The positioning of this group at the para position relative to the aldehyde creates additional electronic interactions that can influence the overall reactivity of the compound.
The electron-deficient nature of the aromatic ring, resulting from the cumulative effects of the electron-withdrawing substituents, significantly impacts potential reaction pathways. Electrophilic aromatic substitution reactions would be disfavored due to the reduced electron density, while nucleophilic aromatic substitution reactions might be enhanced, particularly at positions activated by the electron-withdrawing groups. The aldehyde functionality itself becomes more electrophilic due to the electron-withdrawing environment, potentially increasing its reactivity toward nucleophilic addition reactions.
The Hammett equation predicts that reactions involving this compound would show enhanced reaction rates for processes that are accelerated by electron-withdrawing substituents, while reactions favored by electron-rich aromatics would proceed more slowly than with unsubstituted benzaldehyde. The linear free-energy relationships described by the Hammett equation provide quantitative predictions for how the multiple substituents affect reaction kinetics and equilibrium positions.
| Substituent | Position | Hammett Sigma (para) | Hammett Sigma (meta) | Electronic Effect |
|---|---|---|---|---|
| Aldehyde | 1 | - | - | Strong electron-withdrawing |
| Bromo | 3 | +0.232 | +0.393 | Electron-withdrawing |
| Prop-2-yn-1-yloxy | 4 | Variable | Variable | Mixed donating/withdrawing |
| Chloro | 5 | +0.227 | +0.373 | Electron-withdrawing |
Properties
IUPAC Name |
3-bromo-5-chloro-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGPAFOCCFNZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366454 | |
| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444059-52-3 | |
| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of 4-Hydroxybenzaldehyde
Objective: Introduce bromine and chlorine atoms at the 3- and 5-positions of the benzaldehyde ring, respectively, starting from 4-hydroxybenzaldehyde.
- Electrophilic aromatic substitution (EAS) is employed using bromine (Br₂) and chlorine (Cl₂) sources.
- Catalysts such as iron(III) bromide (FeBr₃) and iron(III) chloride (FeCl₃) facilitate regioselective halogenation.
- The hydroxyl group directs substitution to the ortho and para positions, enabling selective halogenation at the 3- and 5-positions.
- Reaction is typically carried out in an inert solvent like dichloromethane or chloroform under controlled temperature (0–25°C) to avoid polyhalogenation.
- The order of halogenation can be optimized; often chlorination precedes bromination or vice versa depending on reactivity.
- Careful control of stoichiometry and reaction time is essential to prevent over-halogenation or side reactions.
Propargylation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde
Objective: Convert the phenolic hydroxyl group into a propargyloxy ether by nucleophilic substitution with propargyl bromide.
- The halogenated hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).
- The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
- Temperature is maintained at reflux or elevated temperatures (50–80°C) for 4–6 hours to ensure complete conversion.
- The base deprotonates the phenol to form the phenoxide ion, which then undergoes nucleophilic substitution with propargyl bromide via an SN2 mechanism.
- Using 1.2 equivalents of propargyl bromide relative to the phenol ensures complete alkylation while minimizing side reactions.
- An inert atmosphere (nitrogen or argon) can be used to prevent oxidation of the propargyl group.
- Reaction progress is monitored by thin-layer chromatography (TLC).
Purification
- The crude product is purified by column chromatography using silica gel.
- Elution solvents typically involve gradients of hexane and ethyl acetate.
- Recrystallization from ethanol/water mixtures can further enhance purity.
- Melting point determination and spectroscopic analysis (NMR, IR, MS) confirm product identity and purity.
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogenation | Br₂/FeBr₃ and Cl₂/FeCl₃ | DCM or CHCl₃ | 0–25°C | 1–3 hours | 70–85 | Control stoichiometry to avoid over-halogenation |
| Propargylation | Propargyl bromide, K₂CO₃ (2 eq.) | DMF or acetone | Reflux (50–80°C) | 4–6 hours | 74–85 | Polar aprotic solvent favors SN2 reaction |
| Purification | Silica gel chromatography, recrystallization | Hexane/ethyl acetate, ethanol/water | Ambient | - | - | Confirm purity by NMR, melting point |
- Electron-withdrawing groups such as bromine and chlorine increase the acidity of the phenolic hydroxyl, facilitating phenoxide formation and enhancing propargylation yields.
- Aprotic polar solvents like acetone and DMF provide optimal solvation for the SN2 reaction mechanism, improving reaction rates and yields.
- Potassium carbonate is an effective base for deprotonation without causing side reactions.
- Reaction yields reported in literature range from 74% to 85%, indicating a robust and reproducible synthetic route.
- The propargyl group enables further functionalization via click chemistry, making this compound a versatile intermediate.
The preparation of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is efficiently achieved through selective halogenation of 4-hydroxybenzaldehyde followed by propargylation under basic conditions. The use of polar aprotic solvents and potassium carbonate base under reflux conditions yields the target compound in high purity and good yield. This method is supported by multiple research studies and is adaptable for scale-up with appropriate optimization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions:
Mechanistic Pathway :
-
Bromine acts as a leaving group in SNAr reactions due to electron-withdrawing effects of the aldehyde and chlorine.
-
Propargyloxy group enhances ring electron deficiency, accelerating substitution .
Aldehyde Functional Group Reactivity
The aldehyde group participates in condensation and redox reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 0°C | 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzoic acid | Over-oxidation avoided at low T |
| CrO₃ | Acetic acid, 40°C | Same as above | 89% yield |
Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C | 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzyl alcohol | Aldehyde → alcohol |
| LiAlH₄ | Et₂O, reflux | Same as above | 94% yield |
Alkyne-Mediated Click Chemistry
The prop-2-yn-1-yloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Key Findings :
-
Reactions proceed regioselectively to form 1,4-disubstituted triazoles .
-
Alkyne group remains stable under acidic/basic conditions required for other transformations .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes controlled halogenation:
Coupling Reactions
Palladium-catalyzed cross-couplings exploit the bromine substituent:
Stability and Side Reactions
Critical stability data:
Spectroscopic Characterization of Products
Key analytical data for reaction monitoring:
This compound’s multifunctional design enables its use as a scaffold in pharmaceutical synthesis (e.g., spirooxindole derivatives ), materials science (clickable polymers), and agrochemical research. Recent studies highlight its role in synthesizing SARS-CoV-2 spike protein inhibitors via triazole linkages .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Studies have shown that benzaldehyde derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the propynyl ether group is hypothesized to enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .
Anticancer Potential
Initial investigations into the anticancer properties of related compounds have shown promising results. For instance, some derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung cancer), indicating that this compound may also possess similar activities .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its reactive aldehyde group allows for further functionalization, enabling the synthesis of more complex molecules. For example, it can undergo nucleophilic addition reactions to form various derivatives that may possess enhanced biological activities .
Drug Development
Given its diverse biological activities, this compound is a candidate for drug development. Its ability to form stable adducts with proteins through covalent bonding makes it an attractive scaffold for designing new therapeutics targeting specific biomolecules involved in disease pathways .
Case Studies
Recent studies have provided insights into the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that related benzaldehyde derivatives showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .
- Cytotoxicity Against Cancer Cells : Another investigation highlighted that a related compound exhibited IC50 values of 54.3 µg/mL against Aspergillus niger and significant cytotoxicity against breast adenocarcinoma cell line MCF-7 .
- Antioxidant Capacity : In comparative antioxidant assays, structurally similar compounds demonstrated high antioxidant capacity comparable to established standards like Trolox .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The prop-2-yn-1-yloxy group can facilitate covalent bonding with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Propargyloxy vs. In contrast, the trifluoromethyl group in 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde enhances electron-withdrawing effects and lipophilicity, favoring applications in agrochemicals or pharmaceuticals . The trifluoromethyl derivative (MW: 287.46 g/mol) has a slightly lower molecular weight than the target compound, reflecting the compactness of the CF₃ group compared to propargyloxy.
Benzaldehyde vs. Pyridine-Based Analogs :
Spectral and Physical Properties
- IR Spectroscopy :
- Aldehyde C=O stretches typically appear near 1670–1700 cm⁻¹ . Electron-withdrawing substituents (e.g., Br, Cl) may increase the C=O stretching frequency, as seen in analogs like 4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide (C=O at 1670 cm⁻¹) . The propargyloxy group’s electron-donating resonance effects might slightly lower this frequency compared to CF₃-substituted analogs.
- NMR :
Hydrogen Bonding and Crystal Packing
This contrasts with:
Biological Activity
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a prop-2-yn-1-yloxy group attached to a benzaldehyde backbone. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
The molecular formula of this compound is C10H6BrClO2, with a molecular weight of approximately 274.51 g/mol. It is classified as a derivative of benzaldehyde, which plays a crucial role in organic chemistry and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrClO2 |
| Molecular Weight | 274.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 444059-52-3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzaldehyde derivatives have been shown to modulate the effectiveness of antibiotics against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The presence of halogen atoms (bromine and chlorine) in the structure may enhance the compound's ability to interact with bacterial cell membranes, potentially leading to increased permeability and improved antibiotic efficacy .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The aldehyde group can react with nucleophilic residues in enzymes, leading to the formation of stable adducts. Such interactions are critical in the development of enzyme inhibitors for therapeutic applications. Studies have shown that similar compounds can inhibit key enzymes involved in bacterial metabolism, which could pave the way for new antibacterial agents .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that compounds with structural similarities to this compound may exhibit cytotoxic effects against cancer cell lines. For example, certain benzaldehyde derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. The mechanism of action may involve apoptosis induction or disruption of cellular signaling pathways .
Study on Antimicrobial Activity
A study evaluating the antibacterial activity of benzaldehyde derivatives reported that compounds with halogen substitutions exhibited lower minimum inhibitory concentration (MIC) values against Staphylococcus aureus. The presence of bromine and chlorine was found to significantly enhance antibacterial potency compared to non-halogenated counterparts .
Enzyme Interaction Analysis
In another study focusing on enzyme inhibition, researchers synthesized various benzaldehyde derivatives and tested their ability to inhibit key metabolic enzymes in bacteria. The results indicated that halogenated derivatives, including those similar to this compound, showed promising inhibitory activity, suggesting potential applications in drug development .
Q & A
Basic Question: What are the key synthetic routes for preparing 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route includes:
Halogenation : Start with 4-hydroxybenzaldehyde. Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS) using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃. Positional selectivity is controlled by directing effects of the hydroxyl group .
Propargylation : Replace the hydroxyl group with a propargyloxy moiety. This is achieved via nucleophilic substitution (e.g., using propargyl bromide and a base like K₂CO₃ in acetone). Evidence from similar compounds (e.g., 1-bromo-3-(prop-2-yn-1-yloxy)benzene) supports this step .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) yield the pure product. Melting points of analogous brominated benzaldehydes range from 125–160°C .
Basic Question: How is this compound characterized structurally?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns from Br/Cl .
- X-ray Crystallography : Used for absolute configuration determination in related hydrazide derivatives .
Advanced Question: What strategies mitigate competing side reactions during propargyloxy group installation?
Methodological Answer:
Propargylation can lead to undesired alkynyl byproducts. Strategies include:
- Controlled Base Selection : Use mild bases (e.g., K₂CO₃) to minimize elimination or over-alkylation.
- Temperature Modulation : Reactions at 50–60°C reduce propargyl bromide decomposition .
- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to avoid nucleophilic attack at the carbonyl .
Advanced Question: How does the propargyloxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
The propargyloxy moiety can participate in:
- Sonogashira Coupling : The alkyne reacts with aryl halides under Pd/Cu catalysis. For example, coupling with iodobenzene forms biaryl derivatives .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups for bioconjugation .
- Competing Pathways : The electron-withdrawing aldehyde group may deactivate the aryl ring, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) .
Advanced Question: What are the stability concerns under varying pH conditions?
Methodological Answer:
- Acidic Conditions : The aldehyde group is prone to hydration or acetal formation. Stability studies on 2-bromo-5-hydroxybenzaldehyde show decomposition below pH 3 .
- Basic Conditions : Propargyloxy groups may undergo hydrolysis to form phenolic byproducts. Use buffered solutions (pH 7–8) for aqueous reactions .
- Light Sensitivity : Halogenated benzaldehydes degrade under UV light; store in amber vials at –20°C .
Advanced Question: How can computational modeling predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. For example, the 4-position (propargyloxy) is meta-directing, while bromine and chlorine are ortho/para-directing .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
